Cas no 66729-01-9 (4-Chloro-3-ethoxyisoquinoline)
4-Chloro-3-ethoxyisoquinoline Chemical and Physical Properties
Names and Identifiers
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- 4-chloro-3-ethoxyisoquinoline
- 3-ethoxy-4-chloroisoquinoline
- isoquinoline, 4-chloro-3-ethoxy-
- SBB093938
- FCH1331140
- 4-Chloro-3-ethoxyisoquinoline
-
- Inchi: 1S/C11H10ClNO/c1-2-14-11-10(12)9-6-4-3-5-8(9)7-13-11/h3-7H,2H2,1H3
- InChI Key: VZXWTCVKKNGMMC-UHFFFAOYSA-N
- SMILES: ClC1C(=NC=C2C=CC=CC2=1)OCC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 188
- Topological Polar Surface Area: 22.1
4-Chloro-3-ethoxyisoquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1660659-100mg |
4-Chloro-3-ethoxyisoquinoline |
66729-01-9 | 98% | 100mg |
¥4200.00 | 2024-05-04 |
4-Chloro-3-ethoxyisoquinoline Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 4-Chloro-3-ethoxyisoquinoline
4-Chloro-3-Ethoxyisoquinoline: A Comprehensive Overview
4-Chloro-3-Ethoxyisoquinoline (CAS No. 66729-01-9) is a significant compound in the field of organic chemistry, particularly within the isoquinoline class of heterocyclic compounds. This compound has garnered attention due to its unique structural properties and potential applications in various scientific domains. In this article, we delve into the characteristics, synthesis, and recent advancements associated with 4-Chloro-3-Ethoxyisoquinoline, providing a detailed and up-to-date analysis.
The isoquinoline framework is a well-known structure in organic chemistry, characterized by a bicyclic system consisting of a benzene ring fused to a pyridine ring. The substitution pattern in 4-Chloro-3-Ethoxyisoquinoline introduces specific functional groups that influence its chemical behavior. The presence of a chlorine atom at the 4-position and an ethoxy group at the 3-position imparts distinct electronic and steric effects, making this compound a valuable substrate for further chemical modifications. Recent studies have highlighted the importance of such substitutions in modulating the reactivity and selectivity of isoquinoline derivatives.
One of the most notable aspects of 4-Chloro-3-Ethoxyisoquinoline is its role as an intermediate in the synthesis of more complex molecules. Researchers have employed this compound as a precursor in the construction of bioactive compounds, such as antitumor agents and antibiotics. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of 4-Chloro-3-Ethoxyisoquinoline exhibit potent inhibitory activity against certain enzymes involved in cancer progression. This finding underscores the potential of this compound in drug discovery efforts.
Moreover, 4-Chloro-3-Ethoxyisoquinoline has been explored for its catalytic applications. The compound's ability to act as a ligand in transition metal-catalyzed reactions has been extensively studied. A recent investigation revealed that when coordinated with palladium catalysts, 4-Chloro-3-Ethoxyisoquinoline enhances the efficiency of cross-coupling reactions, which are pivotal in organic synthesis. This advancement not only highlights the versatility of this compound but also opens new avenues for its utilization in industrial processes.
The synthesis of 4-Chloro-3-Ethoxyisoquinoline involves a series of well-established organic reactions. Traditional methods often employ Friedlander-type cyclizations or Skraup syntheses to construct the isoquinoline skeleton. However, recent advancements have introduced more efficient routes, such as microwave-assisted synthesis and enzymatic catalysis, which offer improved yields and reduced reaction times. These innovations are particularly relevant for large-scale production and have been documented in leading chemical journals.
In terms of physical properties, 4-Chloro-3-Ethoxyisoquinoline exhibits a melting point of approximately 185°C and is sparingly soluble in common organic solvents like dichloromethane and ethyl acetate. Its UV-vis spectrum reveals strong absorption bands indicative of conjugation within the aromatic system, making it suitable for applications in optoelectronic materials. Recent research has explored its use as a chromophore in dye-sensitized solar cells (DSSCs), where it demonstrates promising photovoltaic performance.
The biological activity of 4-Chloro-3-Ethoxyisoquinoline has been a focal point for researchers due to its potential therapeutic applications. Studies have shown that this compound possesses antimicrobial properties against various bacterial strains, including methicillin-resistant *Staphylococcus aureus* (MRSA). Additionally, it has demonstrated anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). These findings suggest that 4-Chloro-3-Ethoxyisoquinoline could serve as a lead compound for developing novel pharmaceutical agents.
Environmental considerations are also significant when evaluating compounds like 4-Chloro-3-Ethoxyisoquinoline. Recent eco-toxicological assessments have focused on its biodegradability and potential impact on aquatic ecosystems. Research indicates that under aerobic conditions, this compound undergoes moderate biodegradation, which aligns with regulatory standards for chemical safety.
In conclusion, 4-Chloro-3-Ethoxyisoquinoline (CAS No. 66729-01-9) is a versatile compound with diverse applications across multiple scientific disciplines. Its unique structural features make it an invaluable tool in organic synthesis, catalysis, and drug discovery. As research continues to uncover new properties and uses for this compound, its significance within the chemical community is expected to grow further.
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